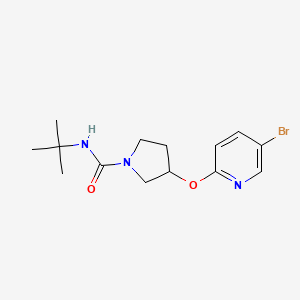
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s role or use in the scientific, medical, or industrial fields may also be included.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structural similarities to "3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide" have been synthesized through various methods. For instance, Jayarajan et al. (2019) explored water-mediated synthesis techniques for pyridine derivatives, highlighting the utility of such compounds in non-linear optical (NLO) properties and potential anticancer activity due to their interaction with tubulin ((Jayarajan et al., 2019)). This suggests that similar synthesis pathways could be explored for the compound , potentially targeting similar applications.
Biological Activities
The structural motif of pyridine and pyrrolidine, when combined with various substituents, has shown promise in biological activities. For instance, Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives, evaluating them for their antimicrobial activity, which indicated that specific substitutions on the pyridine ring could enhance antimicrobial efficacy ((Bogdanowicz et al., 2013)). This highlights the potential for "3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide" to be investigated for similar biological applications, particularly if the bromo and tert-butyl groups contribute positively to the activity.
Material Science and Molecular Docking
Compounds similar to "3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide" have been investigated for their potential in material sciences, such as in the development of novel polymers or as ligands in catalytic systems. Additionally, the application of computational chemistry, including molecular docking studies, can reveal the interaction of such molecules with biological targets, offering insights into potential pharmacological applications. The research by Jayarajan et al. (2019), which includes molecular docking, suggests avenues for exploring the binding efficiency of similar compounds to biological macromolecules ((Jayarajan et al., 2019)).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken while handling the compound and first aid measures in case of exposure.
Orientations Futures
This involves predicting or suggesting future research directions or applications for the compound based on its properties and effects.
I hope this general approach helps you in your analysis. If you have specific questions about any of these topics, feel free to ask!
Propriétés
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-tert-butylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)17-13(19)18-7-6-11(9-18)20-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBWOLRSQZBFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)
![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)
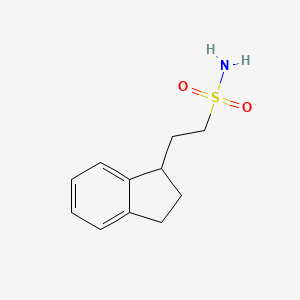
![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)
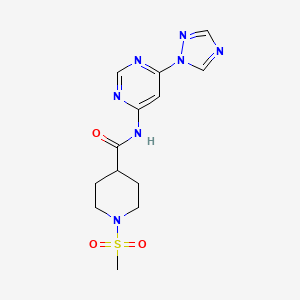
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)
![5-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2801822.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)
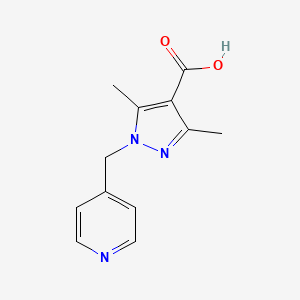
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)
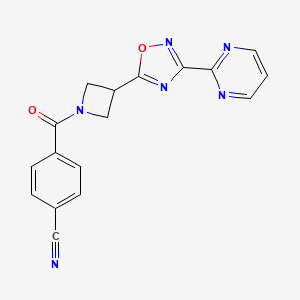
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)
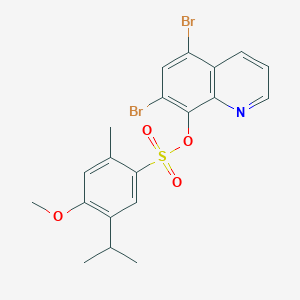
![N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801838.png)